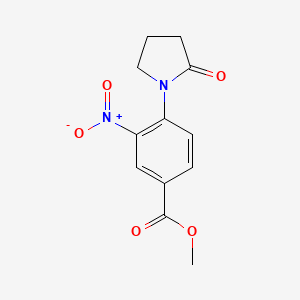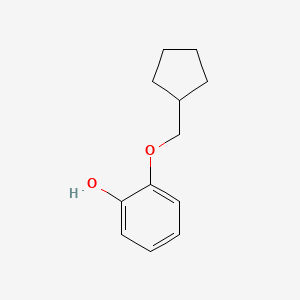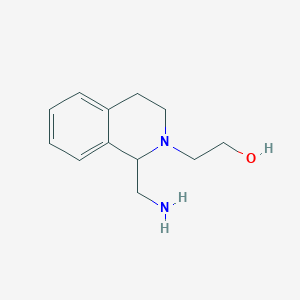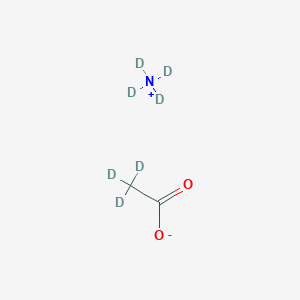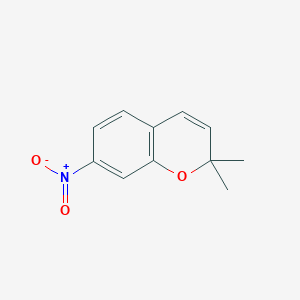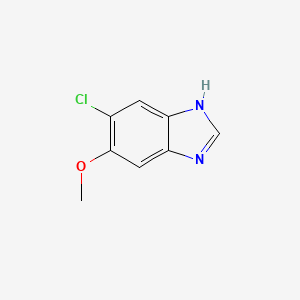
5-chloro-6-methoxy-3H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-6-methoxy-3H-1,3-benzodiazole: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-methoxy-3H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine derivatives with appropriate aldehydes or carboxylic acids. One common method involves the reaction of 4-chloro-2-methoxyaniline with formic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, catalytic redox cycling using cerium (IV) and hydrogen peroxide has been reported to be effective in synthesizing benzimidazoles. Additionally, copper-catalyzed reactions in dimethyl sulfoxide (DMSO) at elevated temperatures have shown good yields and tolerance towards various functional groups .
化学反应分析
Types of Reactions: 5-chloro-6-methoxy-3H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The methoxy group at the 6-position can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic Substitution: Reagents like bromine or nitric acid in acidic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzimidazoles.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives
科学研究应用
Chemistry: 5-chloro-6-methoxy-3H-1,3-benzodiazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its interactions with various biomolecules, including enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of benzimidazole derivatives .
Medicine: Benzimidazole derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a wide range of pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of 5-chloro-6-methoxy-3H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in DNA replication and repair.
Receptors: Modulation of receptor-mediated signaling pathways, such as G-protein coupled receptors (GPCRs) and ion channels
相似化合物的比较
5,6-dimethylbenzimidazole: A degradation product of vitamin B12 with similar structural features.
5-methoxybenzimidazole: A compound with a methoxy group at the 5-position instead of the 6-position.
5,6-dibromo-2-chloro-1H-benzimidazole: A halogenated derivative with bromine atoms at the 5 and 6 positions.
Uniqueness: 5-chloro-6-methoxy-3H-1,3-benzodiazole is unique due to the presence of both a chlorine atom and a methoxy group, which impart distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for diverse applications compared to other benzimidazole derivatives .
属性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC 名称 |
6-chloro-5-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2-4H,1H3,(H,10,11) |
InChI 键 |
RAPIBSLFOCQMBW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)N=CN2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


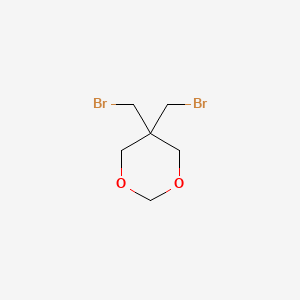
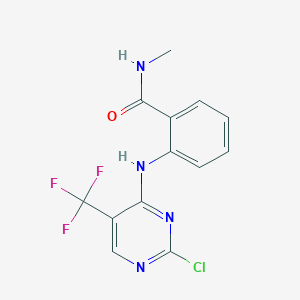
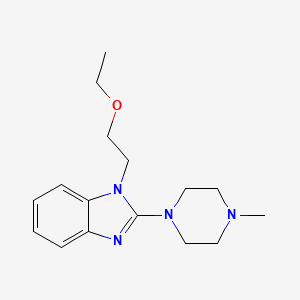

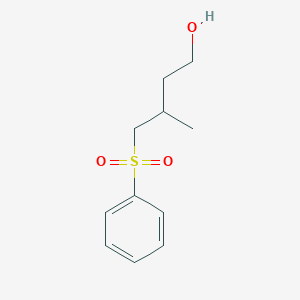
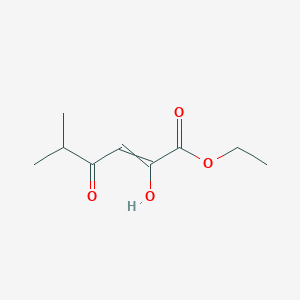
![Amino(6,6-difluorobicyclo[3.1.0]hex-3-yl)acetic acid](/img/structure/B8684733.png)
![N-[3-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-4-yl]benzamide](/img/structure/B8684738.png)

